molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No.: B152538
CAS No.: 133389-19-2
M. Wt: 279.28 g/mol
InChI Key: XOFPJZNMVMPDMH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.

Biochemical Analysis

Biochemical Properties

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have potential inhibitory effects on certain enzymes . The nature of these interactions is likely due to the unique structure and properties of the compound .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with different cellular components and pathways . For example, it has been found to affect photosynthetic electron transport in spinach chloroplasts and chlorophyll content in the antialgal suspensions of Chlorella vulgaris .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the compound may undergo a free radical reaction involving the loss of a hydrogen atom, leading to the formation of a new compound .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings may change. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, certain doses of the compound have been found to have potent analgesic efficacy in mice . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its chemical properties . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the reaction of 3-(trifluoromethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]-1,3-benzoxazole
  • 2-[3-(Trifluoromethyl)phenyl]-1,3-benzimidazole
  • 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole

Comparison: Compared to these similar compounds, 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to its specific combination of the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug development and materials science .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFPJZNMVMPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396375
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133389-19-2
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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